molecular formula C22H27N3O6S2 B2763569 4-[bis(2-methoxyethyl)sulfamoyl]-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 477557-21-4

4-[bis(2-methoxyethyl)sulfamoyl]-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2763569
CAS No.: 477557-21-4
M. Wt: 493.59
InChI Key: BZAVIAZKTRQADJ-GHVJWSGMSA-N
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Description

This compound is a benzamide derivative featuring a bis(2-methoxyethyl)sulfamoyl group at the 4-position of the benzamide core and an (E)-configured 4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene substituent at the amide nitrogen. The molecule’s structural complexity arises from its sulfonamide and benzothiazole moieties, which are common in pharmaceuticals and agrochemicals due to their bioactivity. Its molecular formula is C₂₅H₃₀N₄O₆S₂, with a calculated molecular weight of ~554.7 g/mol. Key features include:

  • Bis(2-methoxyethyl)sulfamoyl group: Enhances solubility via ether linkages while maintaining moderate lipophilicity (predicted XLogP3 ≈ 2.8–3.1) .
  • (2E)-Benzothiazol-2-ylidene moiety: The E-configuration stabilizes the imine bond, influencing binding interactions in biological systems .

Properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O6S2/c1-24-20-18(31-4)6-5-7-19(20)32-22(24)23-21(26)16-8-10-17(11-9-16)33(27,28)25(12-14-29-2)13-15-30-3/h5-11H,12-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAVIAZKTRQADJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(2-methoxyethyl)sulfamoyl]-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole intermediate, followed by the introduction of the sulfamoyl group and the final coupling with the benzamide core. Common reagents used in these reactions include sulfur-containing compounds, methoxyethyl groups, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-[bis(2-methoxyethyl)sulfamoyl]-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

4-[bis(2-methoxyethyl)sulfamoyl]-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.

    Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of 4-[bis(2-methoxyethyl)sulfamoyl]-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell growth, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Variations and Properties of Similar Compounds

Compound Name Substituents on Benzothiazole Sulfamoyl Group Molecular Weight (g/mol) XLogP3 Key Applications/Notes
Target Compound 4-methoxy, 3-methyl Bis(2-methoxyethyl) ~554.7 ~2.8 Potential kinase inhibitor, antimicrobial
4-[Bis(2-methoxyethyl)sulfamoyl]-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide 4-methoxy, 3-ethyl Bis(2-methoxyethyl) 507.6 2.8 Higher lipophilicity due to ethyl group
4-[Benzyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide 4-ethoxy, 3-methyl Benzyl(methyl) 509.6 3.1 Improved BBB penetration potential
4-[Bis(2-methoxyethyl)sulfamoyl]-N-(6-ethoxy-3-methyl-benzothiazol-2-ylidene)benzamide 6-ethoxy, 3-methyl Bis(2-methoxyethyl) ~525.7 ~3.0 Ethoxy group may reduce metabolic stability

Key Observations:

Sulfamoyl Group Variations :

  • The bis(2-methoxyethyl) group in the target compound improves aqueous solubility compared to the benzyl(methyl) variant in , which is more lipophilic (XLogP3 = 3.1). This impacts bioavailability and tissue distribution.
  • Substitution with bulkier groups (e.g., benzyl) may enhance binding to hydrophobic enzyme pockets but reduce metabolic stability .

Benzothiazole Substituents: 4-Methoxy (target compound) vs. 6-ethoxy (): Methoxy groups generally confer better oxidative stability than ethoxy groups, which are prone to cytochrome P450-mediated dealkylation. 3-Methyl vs.

Stereochemical Considerations :

  • The (2E)-configuration in the target compound is critical for maintaining planar geometry, facilitating π-π stacking with biological targets like kinase ATP-binding pockets .

Biological Activity

The compound 4-[bis(2-methoxyethyl)sulfamoyl]-N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic derivative that exhibits a range of biological activities, particularly in oncology and antimicrobial therapy. Its unique structural features contribute to its pharmacological potential, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The molecular formula of the compound is C21H25N3O5S2C_{21}H_{25}N_{3}O_{5}S_{2} with a molecular weight of approximately 463.6 g/mol. The structural components include:

PropertyValue
Molecular Formula C21H25N3O5S2
Molecular Weight 463.6 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The sulfamoyl group is known for its antibacterial properties by inhibiting bacterial folate synthesis. This mechanism is crucial for the compound's potential as an antimicrobial agent.
  • Benzothiazole Moiety : Compounds containing this moiety have demonstrated anticancer and anti-inflammatory effects by modulating various biological pathways and interacting with cellular receptors.
  • Methoxyethyl Substituents : These groups enhance solubility and bioavailability, which may improve the efficacy of the compound in biological systems.

Antimicrobial Activity

Studies have shown that compounds similar to this structure exhibit significant antimicrobial activity. For instance, benzothiazole derivatives have been found to possess moderate to significant antibacterial and antifungal properties. The presence of the sulfamoyl group appears to enhance these effects by disrupting bacterial metabolic pathways .

Anticancer Potential

Research indicates that benzothiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions of this compound with cancer cell lines are yet to be fully elucidated but suggest promising anticancer activity .

Case Studies

  • In Vitro Studies : A study investigating the inhibitory effects on various cancer cell lines demonstrated that similar benzothiazole compounds exhibited IC50 values in the low micromolar range, indicating potent activity against tumor cells .
  • Mechanistic Insights : Research into the mechanism of action revealed that these compounds could activate AMP-activated protein kinase (AMPK), a key regulator in cellular energy homeostasis, thereby exerting hypoglycemic effects and potential benefits in diabetes management .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?

The synthesis involves multi-step reactions, including sulfamoylation of the benzamide core and coupling with the benzothiazolylidene moiety. Key steps require:

  • Temperature control : Maintain 60–80°C during sulfamoyl group introduction to avoid side reactions .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) for better solubility of intermediates .
  • Catalysts : Employ coupling agents like EDC/HOBt for amide bond formation .
  • Purity monitoring : Use HPLC with a C18 column (gradient: 10–90% acetonitrile in water) to track intermediate purity .

Table 1: Example Synthesis Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
SulfamoylationBis(2-methoxyethyl)amine, SOCl₂, 70°C6592%
CouplingEDC/HOBt, DMF, RT7888%

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms regiochemistry of the benzothiazolylidene group (e.g., Z/E isomerism via NOESY) .
  • Mass spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺: ~520.18) and detects sulfamoyl fragmentation patterns .
  • IR spectroscopy : Identifies sulfonamide (1320–1250 cm⁻¹) and amide (1680–1640 cm⁻¹) functional groups .

Q. How is the crystal structure determined, and what software is recommended?

Single-crystal X-ray diffraction using SHELX (for structure solution) and WinGX (for refinement and visualization) is standard. Key considerations:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to reduce thermal motion .
  • Anisotropic refinement : Apply SHELXL to model displacement parameters for heavy atoms (S, O) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on benzothiazole) influence biological activity?

Comparative studies of analogs (e.g., ethyl vs. methoxy substituents) reveal:

  • Methoxy groups enhance solubility but reduce binding affinity to bacterial penicillin-binding proteins (PBPs) .
  • Benzothiazolylidene conformation : The (E)-isomer shows 3-fold higher antimicrobial activity than the (Z)-isomer due to planar alignment with target sites .

Table 2: Structure-Activity Relationship (SAR)

SubstituentMIC (μg/mL) E. coliSolubility (mg/mL)
4-OCH₃161.2
4-C₂H₅320.8

Q. How can computational methods resolve contradictions in experimental binding data?

Discrepancies in enzyme inhibition assays (e.g., IC₅₀ variability) may arise from conformational flexibility. Mitigation strategies:

  • Molecular dynamics (MD) simulations : Run 100 ns trajectories to identify dominant binding poses .
  • Free energy perturbation (FEP) : Quantify energy differences between ligand-protein conformations using Schrödinger Suite .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Challenges include poor crystal growth due to flexible sulfamoyl groups. Solutions:

  • Co-crystallization : Add small-molecule additives (e.g., PEG 400) to stabilize lattice packing .
  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands for high-Rmerge datasets .

Q. How do solvent and pH affect stability in biological assays?

  • Aqueous stability : The compound hydrolyzes at pH > 8.0; use PBS (pH 7.4) with 5% DMSO for in vitro studies .
  • Light sensitivity : Store solutions in amber vials at -20°C to prevent benzothiazole ring degradation .

Methodological Guidelines

  • Contradiction analysis : Cross-validate enzyme inhibition data with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Synthetic scalability : Replace batch reactors with flow chemistry for safer handling of SOCl₂ .

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